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Introduction

Cyclic GMP-AMP (2'3'-cGAMP) is a critical second messenger in the innate immune system of

metazoans.[1][2] It is synthesized by the enzyme cyclic GMP-AMP synthase (cGAS), which is

activated upon binding to cytosolic double-stranded DNA (dsDNA), a danger signal often

associated with viral infections or cellular damage.[3][4] 2'3'-cGAMP subsequently binds to and

activates the Stimulator of Interferon Genes (STING) protein, an endoplasmic reticulum-

resident transmembrane protein.[4][5] This activation triggers a signaling cascade leading to

the production of type I interferons and other pro-inflammatory cytokines, mounting an effective

anti-pathogen and anti-tumor immune response.[4][6] Given its central role in immunity, high-

purity 2'3'-cGAMP is an invaluable tool for researchers studying innate immunity, developing

novel vaccine adjuvants, and investigating new cancer immunotherapies.[3][4]

Principle of the Method

The in vitro synthesis of 2'3'-cGAMP described here utilizes a robust enzymatic approach

employing recombinant human cGAS (hcGAS). The enzyme catalyzes the condensation of
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adenosine triphosphate (ATP) and guanosine triphosphate (GTP) into 2'3'-cGAMP in the

presence of a dsDNA activator.[4][7] This biocatalytic method offers significant advantages over

chemical synthesis, including high yields, specificity, and the avoidance of hazardous organic

solvents.[3][7] The synthesized 2'3'-cGAMP can be efficiently purified to high homogeneity

using anion exchange chromatography.

Key Applications in Research
Elucidation of the cGAS-STING Signaling Pathway: Purified 2'3'-cGAMP is essential for in

vitro studies aimed at dissecting the molecular mechanisms of STING activation,

downstream signaling events, and the regulation of the pathway.

High-Throughput Screening for STING Agonists and Antagonists: As a natural ligand, 2'3'-

cGAMP is the gold standard for developing and validating assays to screen for novel small

molecules that can modulate STING activity for therapeutic purposes.

Vaccine Adjuvant Development: The potent immune-stimulatory properties of 2'3'-cGAMP

make it a promising candidate as a vaccine adjuvant to enhance antigen-specific immune

responses.[8]

Cancer Immunotherapy Research: 2'3'-cGAMP and its analogs are being actively

investigated for their potential to stimulate anti-tumor immunity by activating the STING

pathway within the tumor microenvironment.[6]

Experimental Protocols
Protocol 1: Expression and Purification of Recombinant
Human cGAS (hcGAS)
This protocol describes the expression of His-tagged human cGAS in E. coli and its

subsequent purification.

Materials:

pET-based expression vector containing the human cGAS gene with an N-terminal His-tag.

E. coli BL21 (DE3) competent cells.
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Luria-Bertani (LB) broth and agar plates containing the appropriate antibiotic.

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10%

glycerol.

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 10%

glycerol.

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 10%

glycerol.

Ni-NTA affinity chromatography column.

Dialysis Buffer: 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol.

Procedure:

Transformation and Expression:

Transform the hcGAS expression vector into E. coli BL21 (DE3) cells and plate on

selective LB agar.

Inoculate a single colony into a starter culture of LB broth with the appropriate antibiotic

and grow overnight at 37°C with shaking.

Inoculate a large-scale culture with the overnight starter culture and grow at 37°C with

shaking until the OD600 reaches 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate

for 16-18 hours at 18°C with shaking.

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Purification:

Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
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Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

Load the supernatant onto a pre-equilibrated Ni-NTA column.

Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.

Elute the His-tagged hcGAS with Elution Buffer.

Pool the elution fractions containing the purified protein and dialyze against Dialysis Buffer

overnight at 4°C.

Determine the protein concentration using a Bradford assay or by measuring absorbance

at 280 nm.

Verify the purity of the protein by SDS-PAGE. Store the purified hcGAS at -80°C.

Protocol 2: In Vitro Enzymatic Synthesis of 2'3'-cGAMP
This protocol outlines the enzymatic synthesis of 2'3'-cGAMP using purified recombinant

hcGAS.

Materials:

Purified recombinant human cGAS (hcGAS).

Reaction Buffer (5X): 250 mM Tris-HCl pH 7.5, 100 mM NaCl, 50 mM MgCl₂, 5 mM DTT.

ATP solution (100 mM).

GTP solution (100 mM).

Herring Testis DNA (HT DNA) or other long dsDNA.

Nuclease-free water.

Procedure:

Reaction Setup:
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In a microcentrifuge tube, prepare the reaction mixture on ice as follows:

5X Reaction Buffer: 20 µL

ATP (100 mM): 2 µL (Final concentration: 2 mM)

GTP (100 mM): 2 µL (Final concentration: 2 mM)

HT DNA (1 mg/mL): 10 µL (Final concentration: 0.1 mg/mL)[7]

Purified hcGAS (1 mg/mL): 5 µL (Final concentration: 50 µg/mL)

Nuclease-free water: to a final volume of 100 µL.

Incubation:

Incubate the reaction mixture at 37°C for 4-16 hours. The reaction progress can be

monitored by HPLC.[7]

Reaction Termination:

Terminate the reaction by heating the mixture at 95°C for 5 minutes.[7]

Centrifuge the tube at 14,000 x g for 10 minutes to pellet the denatured protein.

Collect the supernatant containing the synthesized 2'3'-cGAMP.

Protocol 3: Purification of 2'3'-cGAMP by Anion
Exchange Chromatography
This protocol describes the purification of 2'3'-cGAMP from the synthesis reaction mixture.[7]

Materials:

Anion Exchange Chromatography system (e.g., FPLC or HPLC).

Anion exchange column (e.g., Resource Q).

Buffer A: 20 mM Tris-HCl, pH 7.5.[7]
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Buffer B: 20 mM Tris-HCl, pH 7.5, 1 M NaCl.

0.22 µm syringe filter.

Procedure:

Sample Preparation:

Filter the supernatant from the terminated synthesis reaction through a 0.22 µm syringe

filter.

Dilute the sample 1:5 with Buffer A.[7]

Chromatography:

Equilibrate the anion exchange column with Buffer A.

Load the diluted sample onto the column.

Wash the column with Buffer A to remove unbound components.

Elute the bound 2'3'-cGAMP with a linear gradient of 0-20% Buffer B over 20 column

volumes. 2'3'-cGAMP typically elutes at a NaCl concentration of approximately 100-150

mM.[7]

Monitor the elution profile by measuring the absorbance at 254 nm.

Collect the fractions containing the 2'3'-cGAMP peak.

Desalting and Lyophilization:

Pool the fractions containing pure 2'3'-cGAMP.

Desalt the pooled fractions using a desalting column or by dialysis against nuclease-free

water.

Lyophilize the desalted sample to obtain pure 2'3'-cGAMP as a white powder.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10957790/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10957790/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15141979?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 4: Quantification and Purity Analysis by HPLC
This protocol details the analysis of 2'3'-cGAMP by reverse-phase HPLC.[7]

Materials:

HPLC system with a UV detector.

C18 reverse-phase column.

Mobile Phase A: 5 mM Ammonium Acetate in water.[7]

Mobile Phase B: Acetonitrile.[7]

2'3'-cGAMP standard.

Procedure:

Standard Curve Preparation:

Prepare a series of 2'3'-cGAMP standards of known concentrations in nuclease-free water.

HPLC Analysis:

Equilibrate the C18 column with 98% Mobile Phase A and 2% Mobile Phase B.

Inject the standards and samples.

Run a linear gradient from 2% to 30% Mobile Phase B over 10 minutes.[7]

Monitor the absorbance at 254 nm.

Data Analysis:

Determine the retention time of the 2'3'-cGAMP peak from the standard injections.

Generate a standard curve by plotting the peak area versus the concentration of the

standards.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10957790/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10957790/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10957790/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10957790/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15141979?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the concentration and purity of the synthesized 2'3'-cGAMP in the samples

based on the standard curve.

Quantitative Data Summary
Table 1: Reaction Conditions and Yields for In Vitro 2'3'-
cGAMP Synthesis

Parameter
Condition 1: Enzymatic
Synthesis[7]

Condition 2: Whole-Cell
Biocatalysis[3]

Enzyme Recombinant human cGAS
Recombinant murine cGAS (in

E. coli)

Substrates 2 mM ATP, 2 mM GTP Endogenous ATP and GTP

Activator 0.1 mg/mL HT DNA Endogenous dsDNA

Reaction Buffer

50 mM Tris-HCl pH 7.5, 20 mM

NaCl, 10 mM MgCl₂, 1 mM

DTT

M9 minimal medium

Temperature 37°C 30°C

Incubation Time 4-16 hours 24 hours

Yield High conversion (qualitative) Up to 186 ± 7 mg/L

Purity >95% after purification High purity after purification

Table 2: HPLC Parameters for 2'3'-cGAMP Analysis[7]
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Parameter Value

Column C18 Reverse-Phase

Mobile Phase A 5 mM Ammonium Acetate

Mobile Phase B Acetonitrile

Gradient 2% to 30% B over 10 minutes

Flow Rate 1 mL/min

Detection UV at 254 nm

Typical Retention Time ~7-8 minutes

Visualizations
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Caption: Workflow for the in vitro synthesis and purification of 2'3'-cGAMP.
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Caption: The cGAS-STING signaling pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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